molecular formula C13H17ClN2O2 B8322403 [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate

[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate

Cat. No.: B8322403
M. Wt: 268.74 g/mol
InChI Key: POJFIUGLSYVKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate is a complex organic compound with a unique structure that includes a carbamate group, a chloro substituent, and a cyclopropylaminomethyl group attached to a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-cyclopropylaminomethyl-benzyl alcohol with methyl isocyanate under controlled conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate

InChI

InChI=1S/C13H17ClN2O2/c1-15-13(17)18-8-9-2-5-12(14)10(6-9)7-16-11-3-4-11/h2,5-6,11,16H,3-4,7-8H2,1H3,(H,15,17)

InChI Key

POJFIUGLSYVKCH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1=CC(=C(C=C1)Cl)CNC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

HCl (4M in dioxane, 35 mL) was added to a sol. of (2-chloro-5-methylcarbamoyloxymethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester (3.48 g, 9.43 mmol) in CH2Cl2 (35 mL) at 0° C. The mixture was stirred for 2 h at 0° C., and more CH2Cl2 was added. The mixture was washed with aq. 1M NaOH and brine. The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure to yield the crude title compound (2.48 g, 98%) that was used further without purification. LC-MS: tR=0.61 min; ES+: 310.38.
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
(2-chloro-5-methylcarbamoyloxymethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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